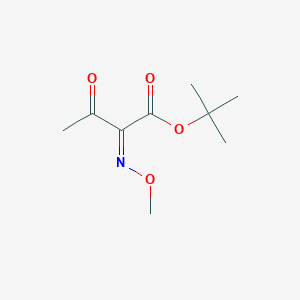
tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a tert-butyl ester group, a methoxyimino group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxyimino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino esters.
Substitution: Substituted oxime esters.
Scientific Research Applications
Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can act as a nucleophile in various biochemical pathways, leading to the formation of covalent adducts with target proteins .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2Z)-2-hydroxyimino-3-oxobutanoate
- Tert-butyl (2Z)-2-ethoxyimino-3-oxobutanoate
- Tert-butyl (2Z)-2-aminomethoxyimino-3-oxobutanoate
Uniqueness
Tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the methoxyimino group allows for selective reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-6(11)7(10-13-5)8(12)14-9(2,3)4/h1-5H3/b10-7- |
InChI Key |
NGQMPYHAZGBVKN-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)/C(=N/OC)/C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















